molecular formula C15H12O3 B2474660 2-Formylphenyl 4-methylbenzoate CAS No. 102040-72-2

2-Formylphenyl 4-methylbenzoate

Cat. No. B2474660
CAS RN: 102040-72-2
M. Wt: 240.258
InChI Key: LBAOLISUZRTTNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multistep reactions. For instance, the synthesis of benzoin from benzaldehyde involves nitration, conversion from the nitro group to an amine, and bromination . Another example is the synthesis of 2-formylphenyl benzoate from salicylaldehyde and 2-bromoacetophenone .

Scientific Research Applications

Organic Synthesis and Pharmacology

Methyl-2-formyl benzoate serves as a bioactive precursor in organic synthesis. Its pharmacological activities include antifungal, antihypertensive, and anti-cancer properties . Researchers explore its potential as a starting material for designing novel drugs and therapeutic agents.

Liquid Crystalline Materials

Liquid crystals find applications in information display systems, thermography, holography, gas-liquid chromatography, and spectroscopy. Phenyl benzoate derivatives, including methyl-2-formyl benzoate, exhibit mesomorphic properties. These compounds have low phase transition temperatures, tunable dielectric and electrooptical properties, and relatively low viscosity. Their versatility makes them valuable in liquid crystal technology .

properties

IUPAC Name

(2-formylphenyl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-11-6-8-12(9-7-11)15(17)18-14-5-3-2-4-13(14)10-16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAOLISUZRTTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formylphenyl 4-methylbenzoate

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